molecular formula C17H27ClN2O2 B12815919 N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride

N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride

Cat. No.: B12815919
M. Wt: 326.9 g/mol
InChI Key: YGJHRQDNCCUNED-UHFFFAOYSA-N
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Description

N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride: is a chemical compound known for its significant pharmacological properties. It is commonly referred to as Roxatidine hydrochloride and is primarily used as a histamine H2-receptor antagonist. This compound is utilized in the treatment of peptic ulcers and related gastrointestinal disorders due to its ability to inhibit gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride involves multiple steps. One common method includes the reaction of 3-(piperidin-1-ylmethyl)phenol with 3-chloropropylamine to form the intermediate compound, which is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride involves its role as a histamine H2-receptor antagonist. By binding to the H2 receptors on the parietal cells in the stomach lining, it inhibits the action of histamine, thereby reducing the secretion of gastric acid. This action helps in the treatment of peptic ulcers and other acid-related disorders .

Comparison with Similar Compounds

Uniqueness: N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, make it a preferred choice in certain clinical scenarios .

Properties

Molecular Formula

C17H27ClN2O2

Molecular Weight

326.9 g/mol

IUPAC Name

N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;hydrochloride

InChI

InChI=1S/C17H26N2O2.ClH/c1-15(20)18-9-6-12-21-17-8-5-7-16(13-17)14-19-10-3-2-4-11-19;/h5,7-8,13H,2-4,6,9-12,14H2,1H3,(H,18,20);1H

InChI Key

YGJHRQDNCCUNED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl

Origin of Product

United States

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